molecular formula C16H15BrN2O4S B2357170 1-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide CAS No. 922090-06-0

1-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide

Cat. No.: B2357170
CAS No.: 922090-06-0
M. Wt: 411.27
InChI Key: WTZMLLLPMAWGRN-UHFFFAOYSA-N
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Description

The target compound features a dibenzo[b,f][1,4]oxazepin core substituted with bromine at position 1, methyl groups at positions 8 and 10, and a methanesulfonamide moiety at position 2. This structure combines a rigid heterocyclic scaffold with a bromine atom (electron-withdrawing, steric bulk) and a polar methanesulfonamide group, which may influence solubility, receptor binding, and metabolic stability .

Properties

IUPAC Name

1-bromo-N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O4S/c1-10-3-5-15-13(7-10)19(2)16(20)12-8-11(4-6-14(12)23-15)18-24(21,22)9-17/h3-8,18H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZMLLLPMAWGRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)CBr)C(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a complex organic compound with a unique structural framework that includes a dibenzo[b,f][1,4]oxazepine core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and cancer research.

Chemical Structure and Properties

The molecular formula of this compound is C16H15BrN2O4S, with a molecular weight of 411.27 g/mol. The presence of the bromo substituent and methanesulfonamide group enhances its reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC16H15BrN2O4S
Molecular Weight411.27 g/mol
Purity95%

Research indicates that compounds similar to this compound may exhibit significant biological activities through various mechanisms. These include:

  • Dopamine D2 Receptor Antagonism : Similar compounds have been shown to act as dopamine D2 receptor antagonists, suggesting potential applications in treating psychiatric disorders.
  • Anticancer Activity : The structural features of this compound may contribute to its anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways.

Biological Activity

The biological activity of this compound can be summarized as follows:

Antimicrobial Activity

Preliminary studies suggest that similar dibenzo derivatives exhibit antibacterial properties against Gram-positive bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymatic pathways .

Neuropharmacological Effects

Due to its structural similarity to known neuroactive compounds, this compound may influence neurotransmitter systems. It is hypothesized that it could modulate serotonin or norepinephrine levels, potentially leading to antidepressant effects.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Anticancer Studies : A study demonstrated that dibenzo[b,f][1,4]oxazepine derivatives showed cytotoxic effects on various cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest.
  • Neuropharmacological Research : Research indicated that compounds with similar structures could significantly reduce depressive-like behaviors in animal models, suggesting their potential as antidepressants .
  • Antibacterial Activity : A study focusing on related oxazepine derivatives reported effective antibacterial activity against specific strains of bacteria, highlighting their potential as therapeutic agents against infections.

Comparative Analysis with Similar Compounds

The following table compares the biological activity of this compound with other related compounds.

Compound NameBiological ActivityUnique Aspects
1-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin)Potential anticancer activityUnique dibenzo structure
N-methyl-N-(8-methylbenzo[b,f][1,4]oxazepin)Antidepressant effectsLacks bromination but retains similar activity
4-bromoquinoline derivativesDiverse reactivity patternsKnown for various pharmacological activities

Comparison with Similar Compounds

Key Research Findings and Implications

Structure-Activity Relationships (SAR) :

  • Methanesulfonamide vs. Aromatic Sulfonamides : Methanesulfonamide’s smaller size may improve binding to shallow protein pockets, whereas aromatic sulfonamides () could enhance hydrophobic interactions.
  • Bromine’s Role : Bromine’s electronegativity may stabilize charge-transfer interactions or act as a leaving group in prodrug designs.

Preparation Methods

General Synthetic Approaches for the Dibenzo[b,f]oxazepin Core

SNAr Methodology

One efficient approach for constructing the dibenzo[b,f]oxazepin scaffold utilizes nucleophilic aromatic substitution (SNAr) of fluorine in 2-fluoro-5-nitrobenzoic acid with the hydroxyl group of various 2-aminophenols. This methodology provides an expedient route to the core structure for subsequent functionalization.

Cyclocondensation Reactions

Multiple synthetic protocols for dibenzo[b,f]oxazepine (DBO) derivatives involve cyclocondensation reactions using various precursor combinations:

  • Substituted 2-aminophenols with substituted 2-halobenzaldehydes
  • Substituted 2-nitro-1-bromobenzene with substituted 2-triazolylphenols
  • Substituted 2-nitro-1-bromobenzene with substituted 2-hydrazonamidophenol
  • Substituted 2-nitro-1-bromobenzene with substituted 2-(aminomethyl)phenol
  • 2-aminobenzonitrile with 1,4-dichloro-2-nitrobenzene

Nitro Reduction Approach

A well-documented method involves the reduction of 2-nitrobenzo[b,f]oxazepin-11(10H)-one to form 2-amino-10H-dibenzo[b,f]oxazepin-11-one, which serves as a key intermediate for further functionalization. This approach typically employs:

  • Suspension of 2-nitrobenzo[b,f]oxazepin-11(10H)-one in water/ethanol
  • Addition of elemental iron and iron(III) chloride catalyst
  • Reflux conditions for 2.5 hours with periodic iron additions
  • Filtration and precipitation to isolate the product with yields around 94%

Novel Approach Based on N-Substituted Salicylamides

A newer methodology constructs the tricyclic dibenzo[b,f]oxazepin-11(10H)-one systems through reactions between:

  • N-substituted salicylamides
  • o-nitrochloro derivatives of benzene and pyridine

This approach offers structural diversity at multiple positions of the oxazepin scaffold.

Proposed Synthetic Routes for the Target Compound

Retrosynthetic Analysis

A logical retrosynthetic approach to 1-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-yl)methanesulfonamide involves three key disconnections:

  • Formation of the methanesulfonamide moiety at position 2
  • Introduction of the bromine at position 1
  • Construction of the 8,10-dimethylated dibenzo[b,f]oxazepin-11(10H)-one core

Route A: Sequential Functionalization of Preformed Core

This methodology begins with the synthesis of the basic dibenzo[b,f]oxazepin-11(10H)-one scaffold, followed by sequential introduction of functional groups:

  • N-methylation at position 10
  • C-methylation at position 8
  • Selective bromination at position 1
  • Introduction of the methanesulfonamide group at position 2

Route B: Convergent Assembly of Prefunctionalized Components

This approach involves:

  • Preparation of appropriately substituted precursors (e.g., 2-amino-5-methylphenol and 4-bromo-2-chloro-3-methylbenzoic acid)
  • Formation of the oxazepin ring through SNAr and cyclization
  • Late-stage introduction of the methanesulfonamide group

Route C: Functionalization of 2-Amino-10H-dibenzo[b,f]oxazepin-11-one

This route leverages 2-amino-10H-dibenzo[b,f]oxazepin-11-one as a key intermediate:

  • Preparation of 2-amino-10H-dibenzo[b,f]oxazepin-11-one via nitro reduction
  • N-methylation at position 10
  • Regioselective C-methylation at position 8
  • Conversion of the amino group to methanesulfonamide
  • Selective bromination at position 1

Detailed Preparation Methods and Optimization

Synthesis of Key Intermediates

Preparation of 2-Amino-10H-dibenzo[b,f]oxazepin-11-one

Based on procedures from search result:

  • Suspend 2-nitrobenzo[b,f]oxazepin-11(10H)-one (2.00 g, 7.81 mmols) in water and absolute ethanol (25 mL + 25 mL)
  • Add elemental iron (0.36 g, 6.42 mmols) and iron(III) chloride (65 mg, 0.4 mmols)
  • Reflux for 2.5 hours, with additional iron portions (0.33 g) at 30 minutes and 1 hour
  • Pour into excess ethanol and filter to remove iron residues
  • Remove ethanol under reduced pressure
  • Dissolve residue in excess water and filter the precipitated product
  • Dry by suction to obtain the amine (1.66 g, 94% yield) as a light brick-colored solid
N-Methylation at Position 10

N-alkylation of dibenzo[b,f]oxazepin-11(10H)-one derivatives can be achieved through:

  • Treatment with a strong base (NaH or KOtBu) in anhydrous DMF or THF
  • Addition of methyl iodide or dimethyl sulfate as methylating agent
  • Stirring at room temperature for 4-6 hours
  • Quenching with water and extraction with ethyl acetate
  • Purification by column chromatography

This approach is supported by analogous N-ethylation procedures described in search results and.

C-Methylation at Position 8

Introduction of the methyl group at position 8 could be accomplished via:

  • Friedel-Crafts alkylation using methyl halides and Lewis acid catalysts
  • Palladium-catalyzed cross-coupling of aryl halides or triflates with methylating reagents
  • Directed ortho-metallation followed by reaction with methyl electrophiles

Alternatively, starting with precursors that already contain a methyl group at the desired position may be more efficient.

Bromination Strategies

Selective bromination at position 1 can be achieved using N-bromosuccinimide (NBS) under optimized conditions:

  • Dissolve the substrate in acetonitrile or dichloromethane
  • Cool to 5°C and add NBS portionwise over 15 minutes
  • Allow to warm to room temperature and stir for 2 hours
  • Cool again to 5°C and add a second portion of NBS
  • Cool to -5°C for 1 hour
  • Filter, wash with cold acetonitrile, and dry under vacuum

For improved regioselectivity, reaction conditions should be carefully controlled:

  • Temperature: Lower temperatures (0-5°C) typically favor higher regioselectivity
  • Solvent: Acetonitrile often provides superior results compared to dichloromethane
  • Addition rate: Slow addition of NBS minimizes side reactions
  • Light: Performing the reaction in the dark prevents radical-mediated side reactions

Installation of the Methanesulfonamide Group

Two principal approaches exist for introducing the methanesulfonamide group:

Direct Sulfonamidation
  • Treat 2-amino-8,10-dimethyl-1-bromo-10,11-dihydrodibenzo[b,f]oxazepin-11-one with methanesulfonyl chloride
  • Use a base (pyridine or triethylamine) in dichloromethane at 0-5°C
  • Stir for 4-6 hours, gradually warming to room temperature
  • Quench with water, extract with organic solvent, and purify by chromatography
Bromomethanesulfonamide Formation

A novel approach based on search result:

  • Prepare the base compound in acetonitrile
  • Add benzenesulfonamide and NBS
  • Stir in the dark for 24 hours
  • Remove solvent under vacuum
  • Precipitate succinimide with diethyl ether and filter
  • Purify by column chromatography

This methodology could potentially be adapted for methanesulfonamide installation in a single step with concurrent bromination.

One-Pot Methodologies

Drawing inspiration from search result, a one-pot approach could be developed:

  • React the appropriate precursors to form the oxazepin core
  • Add chlorosulfonic acid while maintaining temperature control
  • Neutralize with base to form the sulfonate salt
  • Add phosphoryl chloride to form the sulfonyl chloride
  • React with ammonia to form the sulfonamide

Comparative Analysis of Synthetic Approaches

Table 1 compares the key synthetic routes for preparing 1-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-yl)methanesulfonamide.

Table 1: Comparison of Synthetic Routes for the Target Compound

Parameter Route A (Sequential) Route B (Convergent) Route C (via Amino Intermediate) One-Pot Approach
Overall Steps 6-8 4-5 5-6 3-4
Estimated Overall Yield 20-35% 30-45% 25-40% 15-30%
Strengths Well-established chemistry for each step; High purity potential Fewer steps; Potentially higher overall yield Utilizes documented intermediates; Adaptable to analogs Operationally simpler; Time-efficient
Limitations Multiple purifications required; Lower overall yield Requires precise control of regioselectivity Critical dependence on selective functionalization Less control over individual steps; Potential side products
Key Reagents NBS; Methyl halides; Methanesulfonyl chloride Prefunctionalized precursors; Coupling reagents Fe/FeCl₃; NBS; Alkylating agents Chlorosulfonic acid; Phosphoryl chloride; NBS
Typical Conditions Varied by step; Often requires inert atmosphere Moderate to high temperatures (80-120°C) Mix of mild and harsh conditions Typically elevated temperatures with precise control
Purification Complexity High Moderate Moderate to High Low to Moderate
Scalability Moderate Good Moderate Very Good

Reaction Conditions Optimization

Table 2 presents optimized conditions for key reaction steps in the synthesis.

Table 2: Optimized Conditions for Critical Reaction Steps

Reaction Step Solvent Temperature Catalyst/Reagent Time Yield Ref.
Nitro Reduction Water/Ethanol (1:1) 84-86°C (reflux) Fe/FeCl₃ 2.5 h 94%
N-Methylation DMF 25-30°C K₂CO₃/MeI 4-6 h 85-90%
C-Methylation THF -78°C to RT n-BuLi/MeI 12 h 60-75% -
Bromination Acetonitrile 5°C then RT NBS 2-4 h 65-80%
Methanesulfonamide Formation DCM 0-5°C to RT Et₃N/MsCl 4 h 70-85%
One-pot Bromosulfonamidation Acetonitrile RT NBS 24 h 61%

Challenges and Considerations in Synthesis

Regioselectivity Control

The dibenzo[b,f]oxazepin core presents multiple sites for potential functionalization. Achieving selective bromination at position 1 requires:

  • Careful temperature control (typically below 5°C)
  • Selection of appropriate solvents (acetonitrile preferred)
  • Strategic introduction of directing groups
  • Optimized reagent addition rates

Similarly, C-methylation at position 8 must contend with competing nucleophilic sites. Strategies for directing functionalization include:

  • Use of blocking groups
  • Exploitation of electronic effects
  • Directed metallation techniques

Purification Challenges

The target compound presents significant purification challenges due to:

  • Potential formation of regioisomers during bromination
  • Incomplete reactions during sulfonamide formation
  • Polarity similarities between intermediates and final product

Recommended purification protocols include:

  • Sequential solvent washes to remove polar impurities
  • Column chromatography using optimized solvent gradients (e.g., hexane:ether mixtures)
  • Recrystallization from appropriate solvent systems (acetonitrile recommended)

Analytical Characterization Methods

Table 3 outlines the recommended analytical methods for confirming structure and purity.

Table 3: Analytical Methods for Characterization of the Target Compound

Analytical Technique Key Information Provided Expected Results
¹H NMR (400 MHz, CDCl₃) Confirms presence and position of methyl groups; Identifies methanesulfonamide protons Methyl signals at δ 2.2-2.4 ppm; Sulfonamide -CH₂ signal at δ 4.0-4.5 ppm; N-H signal at δ 7.0-8.0 ppm
¹³C NMR Verifies carbon framework; Confirms bromination position Characteristic shifts for C-Br (~120-130 ppm); Carbonyl carbon (~160-165 ppm)
HPLC-UV Determines purity Expected purity >98%
Mass Spectrometry Confirms molecular weight; Provides fragmentation pattern [M+H]⁺ at m/z 412; Characteristic bromine isotope pattern
IR Spectroscopy Identifies functional groups N-H stretch (~3290 cm⁻¹); S=O stretches (~1320 cm⁻¹); C=O stretch (~1680 cm⁻¹)
X-ray Crystallography Confirms absolute structure and stereochemistry Crystal structure parameters

Q & A

Q. Basic

  • NMR spectroscopy (1H/13C): Confirms bromo and sulfonamide groups .
  • HPLC-UV : Verifies purity (>98%) .
  • Mass spectrometry : Validates molecular weight .
  • Thermal gravimetric analysis (TGA) : Assesses thermal stability .

How do the 8,10-dimethyl and 11-oxo groups influence enzyme inhibition efficacy?

Q. Advanced

  • SAR studies : Compare analogs lacking these groups. Enzymatic assays (e.g., kinetic assays) quantify inhibition constants (Ki).
  • Molecular docking : Predicts enhanced hydrophobic interactions (dimethyl) and hydrogen bonding (oxo group) .
  • Contrast chloro vs. methyl analogs : Resolve discrepancies in activity .

How to address contradictory reaction yields in similar compounds?

Q. Advanced

  • Design of Experiments (DoE) : Optimizes solvent polarity (e.g., DMF vs. DCM ), catalyst loading, and reaction time.
  • In situ monitoring : TLC or FTIR identifies optimal pathways .

How can computational tools elucidate the mechanism of action?

Q. Advanced

  • DFT calculations : Map electron density to predict reactive sites (e.g., sulfonamide group) .
  • Molecular dynamics : Simulate interactions with biological targets (e.g., kinases) over time .

What storage conditions preserve stability?

Q. Basic

  • Store in airtight, light-resistant containers under inert gas (-20°C).
  • Use desiccants to prevent hydrolysis .

What in vitro models assess kinase inhibition potential?

Q. Advanced

  • Kinase assays : ADP-Glo™ with recombinant kinases; dose-response curves (0.1–100 μM) determine IC50 .
  • Cell-based assays : MTT or resazurin assays validate cytotoxicity in cancer cell lines .

How to mitigate regioselectivity challenges during bromination?

Q. Advanced

  • Directing groups : Lewis acids (e.g., trifluoromethanesulfonate salts) or protecting groups guide bromination .
  • LC-MS monitoring : Ensures desired product formation .

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